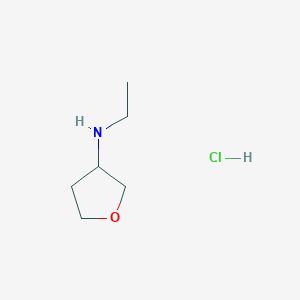

N-ethyloxolan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVQHBDMAJWCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N-ethyloxolan-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyloxolan-3-amine Hydrochloride

Introduction

This compound is a secondary amine functionalized with a tetrahydrofuran ring, a common scaffold in medicinal chemistry. As a versatile building block, its synthesis and rigorous characterization are of significant interest to researchers in drug discovery and development. The presence of the basic nitrogen atom and the polar ether linkage provides multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. The narrative emphasizes the causal relationships behind experimental choices, offering a self-validating protocol designed for reproducibility and high purity.

Section 1: Synthetic Strategy & Rationale

The most direct and efficient pathway to N-ethyloxolan-3-amine is through the reductive amination of oxolan-3-one with ethylamine.[1][2] This cornerstone reaction in organic synthesis proceeds in two main stages: the formation of an intermediate iminium ion, followed by its reduction to the target amine.[3]

Causality of Reagent Selection:

-

Starting Materials: Commercially available oxolan-3-one (also known as tetrahydrofuran-3-one) and ethylamine hydrochloride serve as the key precursors.[4][5] Using the hydrochloride salt of ethylamine provides a stable, solid form of the volatile amine, simplifying handling and measurement.

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. Unlike more aggressive hydrides like NaBH₄, NaBH(OAc)₃ is a milder and more selective agent. Its key advantage is its ability to reduce the protonated iminium intermediate much faster than the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (3-hydroxytetrahydrofuran).[3] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Acid/Base: The reaction requires careful pH control. The initial condensation to the imine/iminium ion is favored under slightly acidic conditions. However, the ethylamine hydrochloride starting material can make the reaction mixture too acidic, inhibiting the reaction by fully protonating the free amine needed for the initial nucleophilic attack. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is often added to liberate a sufficient concentration of free ethylamine in situ.

Caption: Overall synthetic scheme for this compound.

Section 2: Experimental Protocols

This section details the step-by-step procedures for synthesis and purification. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

2.1: Synthesis of N-ethyloxolan-3-amine (Free Base)

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add oxolan-3-one (1.0 eq) and ethylamine hydrochloride (1.1 eq).[4][5]

-

Solvent Addition: Add dichloromethane (DCM, approx. 5 mL per mmol of oxolan-3-one). Stir the resulting suspension at room temperature.

-

Base Addition: Slowly add triethylamine (1.2 eq) to the suspension. This step is crucial to neutralize the hydrochloride salt and free the ethylamine for reaction. Stir for 20 minutes.

-

Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 30 minutes. The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethyloxolan-3-amine free base.

-

2.2: Purification via Acid-Base Extraction

This technique effectively separates the basic amine product from neutral or acidic impurities.[1]

-

Dissolution: Dissolve the crude product from step 2.1 in a suitable organic solvent like ethyl acetate or DCM.

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the acid wash 2-3 times.

-

Neutral Wash (Optional): The organic layer, now containing non-basic impurities, can be washed with water and brine, then dried and concentrated to identify by-products if desired.

-

Basification: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃) until the solution is strongly basic (pH > 12).[6] This deprotonates the amine salt, regenerating the free base which may precipitate or form an oily layer.

-

Re-extraction: Extract the basified aqueous solution three times with DCM.

-

Final Processing: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-ethyloxolan-3-amine free base.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curso: 1506 | Organic Chemistry III (Lab) | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 4. Ethylamine Hydrochloride | 557-66-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Dihydrofuran-3(2H)-one | 22929-52-8 [chemicalbook.com]

- 6. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

Physical and chemical properties of N-ethyloxolan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-ethyloxolan-3-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines available information from commercial suppliers with established principles of organic chemistry to offer a robust technical resource. The protocols and analyses described herein are based on standard methodologies for similar chemical entities and are intended to serve as a foundational guide for researchers.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of a secondary amine containing a tetrahydrofuran (oxolane) ring. The presence of the nitrogen atom and the oxolane moiety makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Molecular Formula: C6H14ClNO[1][2]

Molecular Weight: 151.63 g/mol [1][2]

CAS Number: 1292369-57-3[1][2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The information below is a combination of data from commercial suppliers and estimated values based on analogous compounds.

| Property | Value/Information | Source/Basis |

| Appearance | Off-white to white solid | Typical for amine hydrochlorides |

| Melting Point | No data available. Expected to be a relatively high-melting solid. | General property of amine salts |

| Boiling Point | Not applicable (decomposes upon heating) | General property of amine salts |

| Solubility | Soluble in water. Soluble in polar organic solvents like methanol and ethanol. | Inferred from the hydrochloride salt nature |

| pKa | No data available. Estimated to be around 9-10 for the protonated amine. | Based on similar secondary amine hydrochlorides |

| Purity | Commercially available with a purity of ≥97%.[1][2] | Commercial supplier data |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] | Commercial supplier recommendation |

Synthesis and Purification

A common and efficient method for the synthesis of N-ethyloxolan-3-amine is the reductive amination of 3-oxolanone (tetrahydrofuran-3-one) with ethylamine. The resulting free amine can then be converted to its hydrochloride salt.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: reductive amination followed by salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

3-Oxolanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (solution in diethyl ether or isopropanol)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-oxolanone in anhydrous DCM or DCE.

-

Amine Addition: Add a solution of ethylamine to the flask. Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethyloxolan-3-amine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification Workflow

For purification of the free base prior to salt formation, column chromatography can be employed.

Caption: Purification workflow for N-ethyloxolan-3-amine free base.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Oxolane ring: A series of multiplets for the methylene and methine protons of the tetrahydrofuran ring.

-

N-H proton: A broad singlet, which may be exchangeable with D₂O.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Distinct signals for the two carbons of the ethyl group and the four carbons of the oxolane ring.

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of an amine salt (N-H stretch).

-

C-H stretching vibrations around 2850-3000 cm⁻¹.

-

C-O-C stretching of the ether linkage in the oxolane ring, typically around 1050-1150 cm⁻¹.

MS (Mass Spectrometry):

-

The mass spectrum of the free base (N-ethyloxolan-3-amine) would be expected to show a molecular ion peak (M⁺) at m/z = 115.1.

-

Common fragmentation patterns would involve the loss of an ethyl group or cleavage of the oxolane ring.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water (with an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and confirmation, a mass spectrometer (LC-MS).

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions should be based on those for similar amine hydrochlorides.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes skin and eye irritation.

-

May cause respiratory tract irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a dry and cool place.

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry. The secondary amine provides a reactive handle for further functionalization, while the tetrahydrofuran ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Its structural motifs are found in a variety of biologically active compounds.

Conclusion

This compound is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on available information and established chemical principles. The outlined synthetic and analytical protocols offer a solid foundation for researchers working with this and related compounds. As with any chemical, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

- This compound, Min 97%. [Online]. Available: [URL not available]

- Safety Data Sheet. [Online]. Available: [URL not available]

- This compound. [Online]. Available: [URL not available]

Sources

A Guide to the Structural Analysis and Confirmation of N-ethyloxolan-3-amine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous confirmation of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth, experience-driven framework for the structural analysis and confirmation of N-ethyloxolan-3-amine hydrochloride. In the absence of publicly available experimental spectra, this guide establishes a robust analytical strategy based on predicted data and foundational spectroscopic principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to structural elucidation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the characterization of novel small molecules.

Introduction: The Imperative of Unambiguous Structural Confirmation

This compound, with the molecular formula C6H14ClNO, is a secondary amine salt.[1][2] The precise arrangement of its atoms is critical to its function and safety in any potential therapeutic application. Any ambiguity in its structure could lead to unforeseen and potentially harmful biological activity. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural confirmation.

This guide will navigate the logical workflow for confirming the structure of this compound, treating it as a novel entity for which we must build a complete analytical data package from the ground up. We will leverage predictive methodologies to establish expected spectral characteristics and then detail the instrumental techniques required to verify these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum will provide a wealth of information about the number of different types of protons and their neighboring atoms. Based on the structure of this compound, we can predict the following proton environments:

-

-CH3 (ethyl group): A triplet, integrating to 3 protons, due to coupling with the adjacent -CH2- group.

-

-CH2- (ethyl group): A quartet, integrating to 2 protons, resulting from coupling to the -CH3 group.

-

-CH- (oxolane ring, position 3): A multiplet, integrating to 1 proton, coupled to the adjacent methylene protons on the ring.

-

-CH2- (oxolane ring, positions 2 and 5): Likely complex multiplets, integrating to a total of 4 protons. The protons at each of these positions are diastereotopic, meaning they are chemically non-equivalent and will likely show distinct signals and complex splitting patterns.

-

-CH2- (oxolane ring, position 4): A multiplet, integrating to 2 protons.

-

N-H₂⁺: A broad singlet, integrating to 2 protons. The broadness is due to quadrupolar relaxation of the nitrogen atom and chemical exchange with any trace amounts of water.

The chemical shifts of the protons attached to carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield due to the electron-withdrawing effects of these heteroatoms.

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, we anticipate six distinct carbon signals:

-

-CH3 (ethyl group): The most upfield signal.

-

-CH2- (ethyl group): Shifted downfield from the methyl carbon.

-

-CH- (oxolane ring, position 3): Attached to the nitrogen, this carbon will be significantly downfield.

-

-CH2- (oxolane ring, position 2): Adjacent to the oxygen atom, this carbon will also be shifted downfield.

-

-CH2- (oxolane ring, position 5): Also adjacent to the oxygen and expected to be in a similar chemical shift region as the C2 carbon.

-

-CH2- (oxolane ring, position 4): The most upfield of the ring carbons.

Advanced NMR Experiments for Unambiguous Assignment

To definitively assign each signal and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments should be employed:

-

COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the ethyl group (-CH2-CH3) and the connectivity of the protons on the oxolane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the ethyl group to the nitrogen and the nitrogen to the C3 position of the oxolane ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the N-H protons, allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals, determine coupling constants, and analyze the 2D correlations to build a complete structural assignment.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound, we would expect to observe the following in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion Peak ([M+H]⁺): The protonated molecule of the free amine (N-ethyloxolan-3-amine) would be observed. The expected exact mass can be calculated from the molecular formula C₆H₁₃NO.

-

Isotope Pattern: The presence of chlorine from the hydrochloride salt will not be observed in the primary ion, as the salt dissociates in the ESI source.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For N-ethyloxolan-3-amine, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pattern for aliphatic amines.[5][6]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Chromatography: While not strictly necessary for a pure standard, a short chromatographic run can help to remove any non-volatile salts and improve the quality of the mass spectrum.

-

Mass Spectrometry:

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

-

Perform an MS/MS experiment on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis: Compare the observed accurate mass to the calculated theoretical mass. Propose structures for the observed fragment ions to confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, FTIR will be crucial for confirming the presence of the secondary amine salt and the ether linkage.

Predicted FTIR Spectrum

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H₂⁺ Stretch: A broad and strong absorption in the region of 3000-2700 cm⁻¹.[8] This is a hallmark of a secondary amine salt.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

N-H₂⁺ Bend: A bending vibration for the secondary ammonium ion is expected in the 1620-1560 cm⁻¹ region.[9]

-

C-O Stretch: A strong absorption band characteristic of the ether functional group will be present in the 1150-1085 cm⁻¹ range.

The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ would confirm that the compound is not a free secondary amine.[10]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Integrated Approach to Structural Confirmation

The true power of this analytical workflow lies in the integration of data from all three techniques. No single technique can provide a complete and unambiguous structural confirmation. The proposed workflow is designed to be self-validating, where the results from one technique corroborate the findings of the others.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic data (NMR, IR, MS) for N-ethyloxolan-3-amine hydrochloride

Trustworthiness: The presence of the very broad N-H₂⁺ stretch in the ~2700-2400 cm⁻¹ region, combined with the strong C-O-C stretch near 1100 cm⁻¹, provides a self-validating system. If either of these key peaks is absent, the identity or purity of the compound should be questioned. The spectrum of a secondary amine salt is distinctly different from its free-base form, which would show a single, weaker N-H stretch around 3300 cm⁻¹. [9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure.

Experimental Protocol: MS Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is the ideal technique for pre-charged and polar molecules like amine hydrochlorides. It is a soft ionization method that typically keeps the molecule intact.

-

Analysis Mode: Positive ion mode (+) will be used to detect the cationic form of the molecule.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for determining the exact elemental composition.

Predicted Mass Spectrum and Fragmentation

In ESI+, the instrument will detect the cation of the molecule, which is the protonated free base, [C₆H₁₃NO + H]⁺. The chloride counter-ion is not observed.

-

Molecular Formula (Free Base): C₆H₁₃NO

-

Molecular Weight (Monoisotopic): 115.0997 g/mol

-

Expected Ion in ESI+: [M+H]⁺ = m/z 116.1070

Nitrogen Rule: The free base has an odd molecular weight (115), consistent with the presence of a single nitrogen atom. This is a fundamental rule in mass spectrometry. [9][10] The primary fragmentation mechanism for amines is alpha-cleavage , where a bond adjacent to the C-N bond is broken, leading to a stable, resonance-stabilized iminium ion. [11][12]

Caption: Predicted major fragmentation pathways for N-ethyloxolan-3-amine.

Expertise & Causality:

-

Path A: Cleavage of the C1'-C2' bond results in the loss of a methyl radical (•CH₃), yielding a stable iminium ion at m/z 101.

-

Path B & C: Ring cleavage via alpha-cleavage at the C2-C3 or C3-C4 bonds is also highly probable. This leads to the formation of smaller, stable iminium ions and the loss of neutral fragments derived from the ring. The most stable and therefore most abundant fragment ion (the base peak) is often the one formed by the loss of the largest possible radical, but ring strain and the stability of the resulting iminium ion also play crucial roles. [9][13]

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The key diagnostic features to look for are:

-

NMR: The disappearance of N-H protons upon D₂O exchange, the characteristic downfield shifts of protons and carbons adjacent to the N⁺ atom, and the complex splitting patterns arising from diastereotopicity.

-

IR: A defining, very broad N-H₂⁺ stretching band between 2700-2400 cm⁻¹ and a strong C-O-C ether stretch around 1100 cm⁻¹.

-

MS: An [M+H]⁺ ion at m/z 116.1070 in ESI+ mode, followed by predictable alpha-cleavage fragmentation patterns.

This guide provides the theoretical and practical framework necessary for a confident and accurate spectroscopic analysis of this compound, grounding interpretation in the fundamental principles of chemical causality.

References

-

Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles. Available at: [Link]

-

Saba, S., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]

-

Sci-Hub. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

-

Oreate AI. (2024). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals / Journal of Chemical Education, 2007 [sci-hub.box]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. scribd.com [scribd.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Discovery and Initial Synthesis of N-ethyloxolan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible initial discovery and synthesis of N-ethyloxolan-3-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. While a singular seminal publication detailing its first synthesis remains elusive in publicly accessible literature, this guide constructs a scientifically robust pathway based on well-established and analogous synthetic transformations. The core of this guide focuses on the reductive amination of tetrahydrofuran-3-one with ethylamine, a highly efficient and widely adopted method for the preparation of N-substituted cyclic amines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This document aims to serve as a valuable resource for researchers seeking to synthesize and explore the potential of this compound and its derivatives.

Introduction: The Significance of the Oxolane Moiety in Medicinal Chemistry

The tetrahydrofuran (oxolane) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents. The introduction of an amino group at the 3-position of the oxolane ring provides a key handle for further functionalization and modulation of a molecule's pharmacological profile. N-alkylation of this amino group, as in N-ethyloxolan-3-amine, allows for fine-tuning of properties such as lipophilicity, basicity, and receptor binding affinity.

While the specific initial impetus for the synthesis of this compound is not explicitly documented in readily available literature, its structural motifs suggest its potential as a building block in the synthesis of more complex molecules targeting a range of biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic steps or biological assays.

The Plausible Initial Synthetic Pathway: Reductive Amination

The most logical and efficient route for the initial synthesis of N-ethyloxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with ethylamine. This one-pot reaction combines the formation of an intermediate iminium ion and its subsequent reduction to the desired amine, offering high yields and operational simplicity.

Mechanistic Rationale and Choice of Reagents

Reductive amination proceeds through a two-step sequence within a single reaction vessel:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the ketone (tetrahydrofuran-3-one). This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding secondary amine.

The choice of reducing agent is critical for the success of the reaction. A mild and selective reducing agent is required that will efficiently reduce the iminium ion without reducing the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose.[1] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), prevents the premature reduction of the ketone.[1] Furthermore, it is tolerant of a wide range of functional groups and reaction conditions.[1]

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to avoid unwanted side reactions.[1]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Equipment

-

Reagents:

-

Tetrahydrofuran-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF, or as the hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether or as a concentrated aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer hotplate

-

Septum and nitrogen/argon inlet for inert atmosphere

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Synthetic Procedure

-

Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add a solution of ethylamine (1.1 eq) at room temperature. Stir the mixture for 30 minutes.

-

Reductive Amination: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyloxolan-3-amine as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Self-Validating System and Characterization

The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the free amine.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the secondary ammonium salt.

-

Melting Point Analysis: To determine the melting point of the hydrochloride salt, which should be a sharp range for a pure compound.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Yield | 70-90% | Can vary based on reaction scale and purification efficiency. |

| Purity (by NMR) | >95% | After precipitation and washing. |

| Appearance | White solid | For the hydrochloride salt. The free amine is typically an oil. |

| ¹H NMR (CDCl₃, free amine) | Predicted | Peaks corresponding to the ethyl group and the tetrahydrofuran ring. |

| ¹³C NMR (CDCl₃, free amine) | Predicted | Resonances for all six carbon atoms. |

| MS (ESI+) | m/z = 116.1 | [M+H]⁺ for the free amine (C₆H₁₃NO). |

Mechanistic Diagram

Conclusion

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

N-Ethyloxolan-3-amine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

N-ethyloxolan-3-amine hydrochloride is a valuable secondary amine building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Featuring a saturated tetrahydrofuran (THF) ring, this compound offers a unique combination of properties, including a defined three-dimensional structure, improved aqueous solubility, and a reactive secondary amine handle for further chemical modification. Its hydrochloride salt form ensures stability and ease of handling. This technical guide provides an in-depth analysis of this compound, covering its synthesis, purification, core reactivity, and strategic applications, particularly in the construction of complex molecular architectures relevant to drug discovery, such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction to this compound

The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

Saturated heterocyclic scaffolds are privileged structures in modern drug discovery. Unlike their flat, aromatic counterparts, they provide a three-dimensional geometry that can lead to more specific and higher-affinity interactions with biological targets. The tetrahydrofuran (THF) motif, in particular, is often employed as a bioisosteric replacement for phenyl rings or other functionalities to modulate a compound's physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties

This compound is a stable, solid material, making it convenient for weighing and use in various reaction setups.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1292369-57-3 | [2][3] |

| Molecular Formula | C6H14ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Storage | Room temperature | [2] |

| Classification | Secondary Amine, Tetrahydrofuran | [1] |

The Significance of Chirality: (R) vs. (S) Enantiomers

The 3-position of the oxolane (tetrahydrofuran) ring is a stereocenter. Consequently, N-ethyloxolan-3-amine exists as a pair of enantiomers: (3R)-N-ethyloxolan-3-amine and (3S)-N-ethyloxolan-3-amine. In the context of drug development, the specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activity, efficacy, and toxicity profiles. The availability of enantiomerically pure forms of this building block, such as (3S)-N-Ethyloxolan-3-amine hydrochloride (CAS: 1292324-50-5), allows for the precise synthesis of stereochemically defined drug candidates, which is a regulatory requirement and a fundamental principle of modern medicinal chemistry.[4]

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

From a retrosynthetic perspective, the most direct and industrially scalable route to N-ethyloxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with ethylamine. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Proposed workflow for the synthesis of N-ethyloxolan-3-amine HCl.

Standard Purification Protocol: Acid-Base Extraction

For initial purification, especially to remove non-basic impurities, an acid-base extraction is highly effective.[5] This technique leverages the basicity of the amine to shuttle it between organic and aqueous phases.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture (containing the free amine) in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will be protonated to form the hydrochloride salt and will partition into the aqueous layer.

-

Back-Extraction: Separate the layers. Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine.

-

Organic Impurity Removal: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate or DCM to remove any neutral or acidic organic impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10). This deprotonates the amine salt, regenerating the free amine, which may appear as an oil or precipitate.

-

Final Extraction: Extract the free amine from the basified aqueous layer using several portions of a fresh organic solvent (e.g., DCM).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the final hydrochloride salt, which can be collected by filtration.

Chromatographic Purification Considerations

While effective, purification of amines by standard silica gel chromatography can be problematic. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to significant peak tailing and poor recovery.[5]

Expertise-Driven Insight: To overcome this, the mobile phase is typically modified by adding a small percentage (0.5-2%) of a basic additive like triethylamine or ammonium hydroxide. This additive competitively binds to the acidic sites on the silica gel, preventing the product from streaking and allowing for much cleaner elution.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the nucleophilicity of its secondary amine nitrogen (after deprotonation to the free base). It readily participates in a variety of essential bond-forming reactions.

Key Synthetic Transformations

-

Amide Bond Formation (Acylation): This is one of the most fundamental reactions. The free amine couples efficiently with carboxylic acids (using standard coupling reagents like HATU or EDC), acid chlorides, or anhydrides to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and the assembly of many pharmaceutical agents.

-

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones to form tertiary amines. Tertiary amines are prevalent in pharmaceuticals, often serving as key pharmacophoric elements or improving the pharmacokinetic profile of a drug.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a potent nucleophile to displace leaving groups (e.g., halogens) from electron-deficient aromatic or heteroaromatic rings. This reaction is critical for linking the tetrahydrofuran moiety to other key fragments in the construction of complex drug candidates.

Caption: Generalized workflow for an SNAr reaction.

General Protocol for SNAr Reaction

-

Reagents: To a reaction vessel, add the electron-deficient aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

-

Solvent: Add an appropriate polar aprotic solvent, such as DMSO, NMP, or DMF.

-

Reaction: Stir the mixture at an elevated temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography (using a triethylamine-modified eluent) or recrystallization to yield the final product.

Application in Drug Discovery & Medicinal Chemistry

Role as a Building Block for Protein Degraders

This compound is marketed by several suppliers as a "Protein Degrader Building Block".[2][3][7] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The saturated, non-planar structure of the N-ethyloxolan-3-amine moiety is ideal for incorporation into the flexible linkers that connect the two ends of a PROTAC, helping to optimize the spatial orientation required for efficient ternary complex formation.

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related compounds like N-methyloxolan-3-amine hydrochloride and other amine hydrochlorides provide a strong basis for safe handling procedures.

-

Hazards: Assumed to be a serious eye irritant/damaging agent (H318) and a potential skin and respiratory irritant.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool place.[2]

Conclusion

This compound is more than just a simple secondary amine; it is a strategically valuable building block for modern organic synthesis. Its key attributes—the presence of a drug-like tetrahydrofuran ring, a handle for diverse chemical transformations, and the availability of specific stereoisomers—make it an attractive component for constructing complex molecules with precisely controlled three-dimensional architecture. Its demonstrated relevance in the synthesis of protein degraders underscores its importance for scientists and researchers working at the cutting edge of drug discovery and development.

References

-

Autechacho. This compound. autechacho.com. Accessed January 19, 2026. [Link]

-

Chemsrc. (3S)-N-Ethyloxolan-3-amine;hydrochloride. chemsrc.com. Accessed January 19, 2026. [Link]

-

Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. ResearchGate. Accessed January 19, 2026. [Link]

-

Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. Scribd. Accessed January 19, 2026. [Link]

-

Unnamed Author. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ResearchGate. Accessed January 19, 2026. [Link]

-

Unnamed Author. Synthetic route for baricitinib. ResearchGate. Accessed January 19, 2026. [Link]

-

National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem. Accessed January 19, 2026. [Link]

-

National Center for Biotechnology Information. N-Phenyloxolan-3-amine hydrochloride. PubChem. Accessed January 19, 2026. [Link]

-

Unnamed Author. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health. Accessed January 19, 2026. [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. news.illinois.edu. Accessed January 19, 2026. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. orgsyn.org. Accessed January 19, 2026. [Link]

- Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. patents.google.com. Accessed January 19, 2026.

-

Soroka, M., & Goldeman, W. (2003). The reaction of tritylamine with oxiranes – synthesis of N-trityl-β-aminoalcohols. ARKIVOC. Accessed January 19, 2026. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. (3S)-N-Ethyloxolan-3-amine;hydrochloride | CAS#:1292324-50-5 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 7. labsolu.ca [labsolu.ca]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.fr [fishersci.fr]

Solubility and Stability of N-ethyloxolan-3-amine hydrochloride: A Practical and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyloxolan-3-amine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical development and chemical synthesis. A comprehensive understanding of its physicochemical properties, specifically its solubility in common solvent systems and its chemical stability under various stress conditions, is paramount for its effective application, formulation, and storage. This technical guide provides a framework for characterizing this molecule. In the absence of extensive published data, this document synthesizes foundational chemical principles with actionable experimental protocols. It outlines the predicted solubility behavior based on molecular structure, details robust methodologies for empirical solubility determination, and presents a comprehensive strategy for conducting forced degradation studies to identify potential degradation pathways and establish stability-indicating methods. This guide is intended to empower researchers and drug development professionals to generate the critical data required for advancing their projects.

Introduction: The Physicochemical Profile of this compound

This compound (CAS: 1292369-57-3, Formula: C₆H₁₄ClNO, Molecular Weight: 151.63 g/mol ) is a secondary amine salt featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran).[1] The presence of a hydrophilic hydrochloride salt and a moderately polar ether moiety, combined with a short ethyl group, dictates its physicochemical behavior. Understanding this behavior is a critical prerequisite for its use in medicinal chemistry, process development, and formulation science.

The hydrochloride salt form is chosen to enhance aqueous solubility and improve handling characteristics over the free base.[2][3] However, this salt form also introduces potential stability challenges, such as susceptibility to pH-dependent degradation and hygroscopicity. This guide will first explore the theoretical underpinnings of its solubility and then provide practical methods for its empirical determination. Subsequently, it will delve into a systematic approach for evaluating its chemical stability.

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation feasibility. The structure of this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

As an amine salt, this compound is expected to be polar and capable of forming strong ion-dipole interactions with polar solvents.[2]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. Water, with its high dielectric constant and ability to solvate both the chloride anion and the ammonium cation through hydrogen bonding, is expected to be an excellent solvent.[3] Lower molecular weight alcohols should also be effective solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their polarity is sufficient to solvate the ionic compound.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is expected. The energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals forces established with non-polar solvents.[2][3]

Experimental Protocol for Solubility Determination

A robust, reproducible method is required to determine the equilibrium solubility. The shake-flask method is a gold-standard technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a range of common solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC with UV or Charged Aerosol Detector (CAD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Selection of solvents (Table 1)

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent. "Excess" ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge the vials to further pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This filtration step is critical to prevent artificially high results from suspended microparticles.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

The results should be summarized in a clear, comparative format.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | [Data to be determined experimentally] | [Data to be determined experimentally] |

| Methanol | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Ethanol | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Isopropanol | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Polar Aprotic | Acetonitrile | [Data to be determined experimentally] | [Data to be determined experimentally] |

| DMSO | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Acetone | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Non-Polar | Dichloromethane | [Data to be determined experimentally] | [Data to be determined experimentally] |

| Toluene | [Data to be determined experimentally] | [Data to be determined experimentally] | |

| Hexane | [Data to be determined experimentally] | [Data to be determined experimentally] |

Chemical Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is mandated by regulatory bodies and is essential for developing robust formulations and defining appropriate storage conditions.[4] Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5]

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

-

Secondary Amine: The amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[6] It can also undergo reactions with carbonyl-containing impurities or excipients.[7]

-

Oxolane (THF) Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions, potentially leading to ring-opening.

-

Hydrochloride Salt: In unbuffered aqueous solutions, the salt of a weak base and strong acid can create an acidic pH, which may catalyze hydrolysis of other functional groups or the drug molecule itself.[8]

Caption: Potential degradation pathways for N-ethyloxolan-3-amine HCl.

Experimental Protocol for Forced Degradation Study

This protocol provides a systematic approach to stress the molecule under various conditions as recommended by ICH guidelines.[4]

Objective: To identify the degradation products of this compound and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system for peak identification and tracking

-

Photostability chamber

-

Oven

Step-by-Step Methodology:

-

Method Development: Develop a preliminary HPLC method (e.g., reversed-phase gradient) capable of resolving the parent peak from any potential impurities. A mass spectrometer is highly valuable for identifying the mass of degradant peaks.

-

Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the parent compound.[6]

-

Acid Hydrolysis: Treat with 0.1N HCl at 60 °C.

-

Base Hydrolysis: Treat with 0.1N NaOH at 60 °C.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid powder and a solution to heat (e.g., 80 °C).

-

Photostability: Expose the solid powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the observed rate of degradation.

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by the HPLC method.

-

Data Evaluation:

-

Track the formation of new peaks (degradants).

-

Calculate the percentage degradation of the parent compound.

-

Perform a mass balance to ensure all major degradants are accounted for.

-

Use HPLC-MS data to propose structures for the observed degradation products.

-

Demonstrate peak purity of the parent peak in the presence of degradants using a photodiode array (PDA) detector or mass spectrometer to validate the method as "stability-indicating."

-

Data Presentation

A summary table is crucial for reporting the outcomes of the forced degradation study.

Table 2: Summary of Forced Degradation Study Results

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) |

| Acid Hydrolysis | 0.1N HCl @ 60 °C | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Base Hydrolysis | 0.1N NaOH @ 60 °C | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Oxidation | 3% H₂O₂ @ RT | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Thermal (Solid) | 80 °C | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Thermal (Solution) | 80 °C | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Photolytic (Solid) | ICH Q1B | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

| Photolytic (Solution) | ICH Q1B | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data] | [Data to be determined experimentally] |

Conclusion and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the provided protocols for solubility determination and forced degradation analysis will enable researchers to generate this critical information.

Key Recommendations:

-

Storage: Based on general principles for amine hydrochlorides, the compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions to minimize potential degradation.[1]

-

Formulation: For aqueous formulations, the use of a suitable buffering system is strongly recommended to maintain a pH range of optimal stability (typically pH 4-8 for many pharmaceuticals) and prevent pH-catalyzed degradation.[9]

-

Analytical Methods: The development of a validated, stability-indicating HPLC method is a prerequisite for all quantitative studies involving this compound.

By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust data package to support the confident advancement of this compound in their research and development pipelines.

References

- Filo. (2025).

- ECHEMI. (n.d.).

- askIITians. (2013). Amines are soluble in organic solvents whereas ammonium salts are not.

- Ainfo Inc. (n.d.). This compound.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review.

- Aulton, M. E. (n.d.). Stability of drugs and medicines Hydrolysis.

- Robnik, B., et al. (2019).

- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 3. echemi.com [echemi.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpp.com [ijrpp.com]

- 7. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. rsquarel.org [rsquarel.org]

Potential stereoisomers of N-ethyloxolan-3-amine and their synthesis

An In-Depth Technical Guide to the Stereoisomers and Synthesis of N-ethyloxolan-3-amine

This guide provides a comprehensive technical overview of N-ethyloxolan-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. We will delve into the stereochemical nature of this molecule and present detailed, field-proven strategies for both racemic and stereoselective synthesis. The methodologies described herein are grounded in established chemical principles and are designed to be directly applicable by researchers, scientists, and professionals in the field.

Part I: Stereochemical Analysis of N-Ethyloxolan-3-amine

The molecular structure of N-ethyloxolan-3-amine, also known as N-ethyl-tetrahydrofuran-3-amine, contains a single stereocenter. The carbon atom at the 3-position of the oxolane (tetrahydrofuran) ring is bonded to four distinct substituents:

-

An ethylamino group (-NHCH₂CH₃)

-

A hydrogen atom (-H)

-

The C2 methylene group of the ring (-CH₂-O-)

-

The C4 methylene group of the ring (-CH₂-C5-)

This configuration makes the C3 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-N-ethyloxolan-3-amine and (S)-N-ethyloxolan-3-amine according to the Cahn-Ingold-Prelog priority rules. The existence of a specific CAS registry number for the hydrochloride salt of the (S)-enantiomer underscores the relevance of accessing these stereoisomers in an enantiomerically pure form.[2]

It is crucial to note that while some amines can undergo rapid pyramidal inversion at the nitrogen atom, which would complicate chirality, the stereocenter in N-ethyloxolan-3-amine is a tetrahedral carbon.[3] Therefore, the enantiomers are configurationally stable under standard conditions.

Part II: Synthesis of Racemic N-Ethyloxolan-3-amine

The most direct and efficient route to a racemic mixture of N-ethyloxolan-3-amine is through the reductive amination of oxolan-3-one. This widely-used transformation is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and broad applicability.[4][5] The process occurs in a single pot via two sequential steps: the formation of an imine intermediate followed by its in-situ reduction.

Causality Behind Experimental Choices

-

Reactants : Oxolan-3-one (tetrahydrofuran-3-one) serves as the carbonyl precursor. Ethylamine is the primary amine source.

-

Solvent : A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is preferred to prevent unwanted side reactions with the reducing agent.

-

Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this application.[5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective hydride donor. It is acidic enough to catalyze imine formation but not reactive enough to reduce the starting ketone, thus preventing the formation of the corresponding alcohol byproduct.[6] Sodium cyanoborohydride (NaBH₃CN) is another viable option, though toxicity concerns make NaBH(OAc)₃ a more common choice in modern synthesis.

Experimental Protocol: Racemic Synthesis

-

Reaction Setup : To a solution of oxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add ethylamine (1.2 eq, either as a solution in THF or bubbled as a gas). Stir the mixture at room temperature for 20-30 minutes.

-

Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. Maintain the temperature at 20-25°C.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed (typically 2-4 hours).

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure racemic N-ethyloxolan-3-amine.

Part III: Stereoselective Synthesis Strategies

For applications in drug development, accessing a single enantiomer is often a regulatory and functional necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7] The most practical and widely-used method for obtaining enantiomerically pure N-ethyloxolan-3-amine is the chiral resolution of the racemic mixture.

A. Chiral Resolution via Diastereomeric Salt Formation

This classical technique leverages the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional means like fractional crystallization.[8][9] The principle involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[10][11]

Causality Behind Experimental Choices:

-

Resolving Agent : Enantiomerically pure tartaric acid is an ideal choice due to its availability, low cost, and proven efficacy in resolving a wide array of racemic amines.[10][11] Specifically, (+)-tartaric acid or its more lipophilic derivative, (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), can be used.[7]

-

Salt Formation : The reaction between the racemic amine ((R/S)-amine) and the chiral acid ((+)-acid) generates two diastereomeric salts: ((R)-amine)-(+)-acid and ((S)-amine)-(+)-acid.

-

Fractional Crystallization : These diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent (often an alcohol like methanol or ethanol), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[8][10]

-

Liberation of the Enantiomer : After isolating the less soluble diastereomeric salt by filtration, it is treated with a base (e.g., NaOH or KOH) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine.[7]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. (3S)-N-Ethyloxolan-3-amine;hydrochloride | CAS#:1292324-50-5 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Curso: 1506 | Organic Chemistry III (Lab) | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]